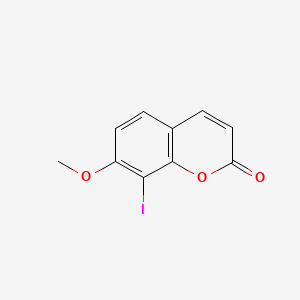
8-Iodo-7-methoxycoumarin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Iodo-7-methoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-Iodo-7-methoxycoumarin typically involves the iodination of 7-methoxycoumarin. One common method includes treating 7-hydroxycoumarin with iodine (I₂) and potassium iodide (KI) in the presence of ammonia (NH₃) to form 7-hydroxy-8-iodocoumarin. This intermediate is then methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale reactors for the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Iodo-7-methoxycoumarin can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN₃) or other nucleophiles can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are commonly employed.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH₄) can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 8-azido-7-methoxycoumarin, while oxidation can produce 8-iodo-7-methoxy-3,4-dihydrocoumarin .
Wissenschaftliche Forschungsanwendungen
8-Iodo-7-methoxycoumarin has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 8-Iodo-7-methoxycoumarin involves its interaction with specific molecular targets within cells. For instance, certain derivatives have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The compound can also activate caspase-3/7, which plays a crucial role in the execution phase of cell apoptosis .
Vergleich Mit ähnlichen Verbindungen
7-Methoxycoumarin:
Umbelliferone (7-Hydroxycoumarin): Another coumarin derivative with hydroxyl group instead of methoxy and iodine groups.
Aesculetin (6,7-Dihydroxycoumarin): Contains two hydroxyl groups and exhibits different biological activities compared to 8-Iodo-7-methoxycoumarin.
Uniqueness: The presence of both iodine and methoxy groups in this compound imparts unique chemical and biological properties, making it distinct from other coumarin derivatives. These modifications enhance its reactivity and potential therapeutic applications, particularly in the field of cancer research .
Eigenschaften
CAS-Nummer |
65763-01-1 |
|---|---|
Molekularformel |
C10H7IO3 |
Molekulargewicht |
302.06 g/mol |
IUPAC-Name |
8-iodo-7-methoxychromen-2-one |
InChI |
InChI=1S/C10H7IO3/c1-13-7-4-2-6-3-5-8(12)14-10(6)9(7)11/h2-5H,1H3 |
InChI-Schlüssel |
SRVYHNHEBGCPIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C=CC(=O)O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


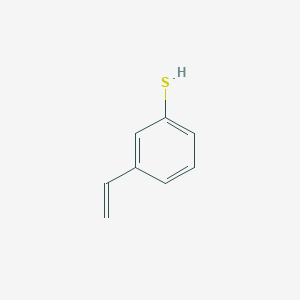
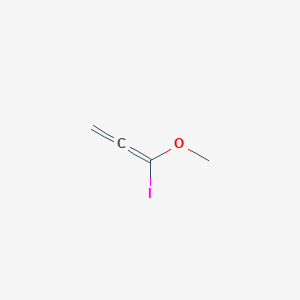
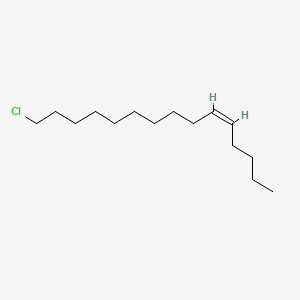
![Benzene-1,3-dicarbonyl chloride;benzene-1,4-dicarbonyl chloride;carbonyl dichloride;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B14468224.png)
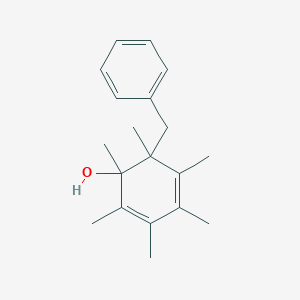
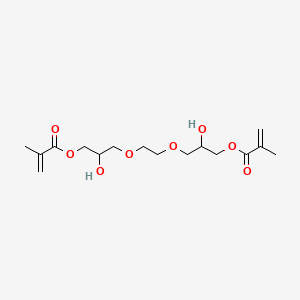
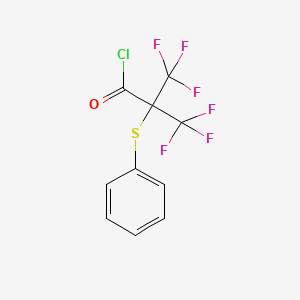
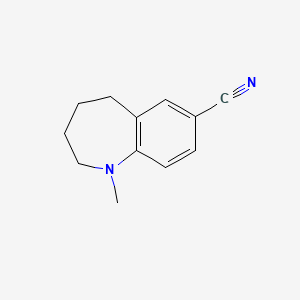
![6-Bromo-2-phenyl-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B14468254.png)
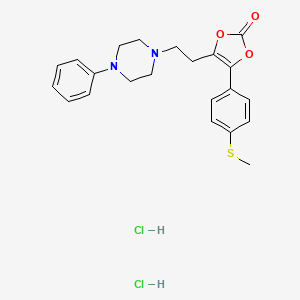
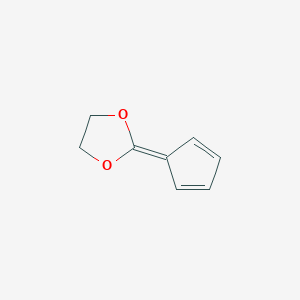
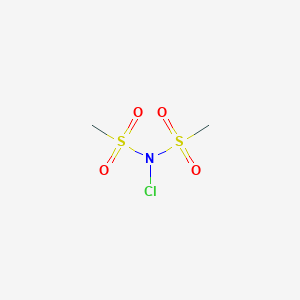
![1-[(Propan-2-yl)sulfanyl]hepta-1,5-dien-4-ol](/img/structure/B14468274.png)
![(E)-N-[4-(2-Methylbutyl)phenyl]-1-[4-(octyloxy)phenyl]methanimine](/img/structure/B14468280.png)
